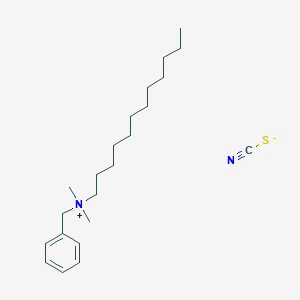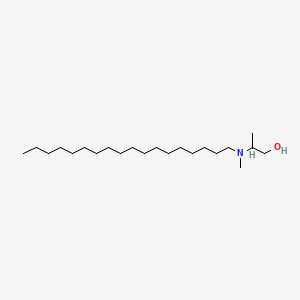
2-(Methyloctadecylamino)propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methyloctadecylamino)propanol is an organic compound with the molecular formula C22H47NO It is a type of alcohol with a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a methyloctadecylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyloctadecylamino)propanol typically involves the reaction of octadecylamine with 2-chloropropanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Methyloctadecylamino)propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-(Methyloctadecylamino)propanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(Methyloctadecylamino)propanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the long hydrophobic tail can interact with lipid membranes. These interactions can influence the compound’s behavior in biological systems and its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
1-(Methyloctadecylamino)-2-propanol: Similar structure but with a different position of the hydroxyl group.
2-Amino-2-methyl-1-propanol: Similar functional groups but with a shorter carbon chain.
Uniqueness
2-(Methyloctadecylamino)propanol is unique due to its long hydrophobic tail, which imparts distinct amphiphilic properties. This makes it particularly useful in applications involving interactions with lipid membranes and surfactant properties.
Properties
CAS No. |
85154-20-7 |
|---|---|
Molecular Formula |
C22H47NO |
Molecular Weight |
341.6 g/mol |
IUPAC Name |
2-[methyl(octadecyl)amino]propan-1-ol |
InChI |
InChI=1S/C22H47NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(3)22(2)21-24/h22,24H,4-21H2,1-3H3 |
InChI Key |
RDYPPOMZYCGGIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)C(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester](/img/structure/B12664119.png)
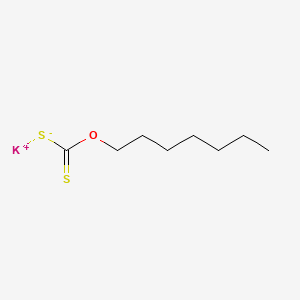
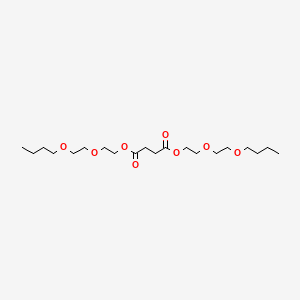
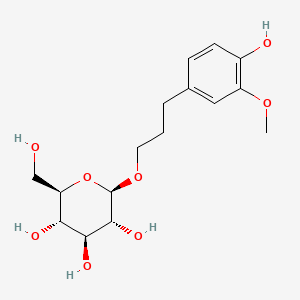
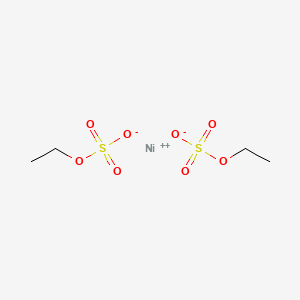
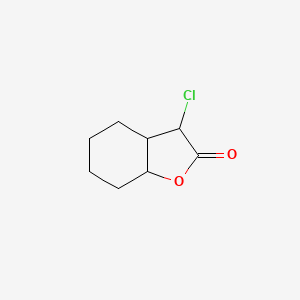
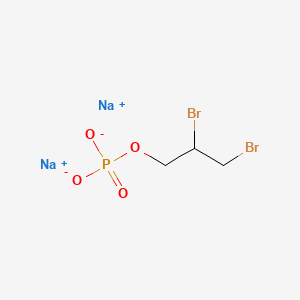

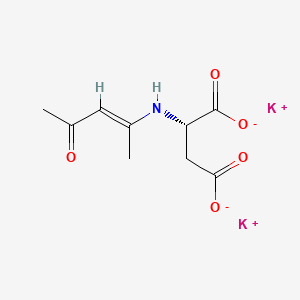
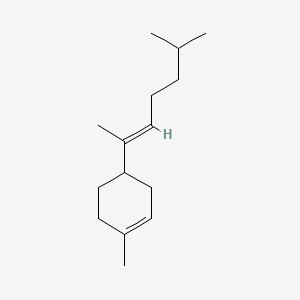
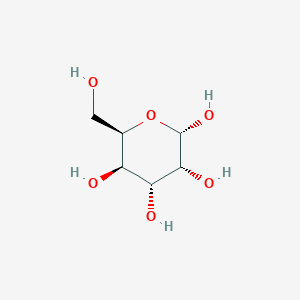
![4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine](/img/structure/B12664204.png)

